1-(Methylselanyl)non-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylselanyl)non-2-ene is an organic compound with the molecular formula C10H20Se. It is characterized by the presence of a selenium atom bonded to a non-2-ene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylselanyl)non-2-ene can be synthesized through several methods. One common approach involves the reaction of non-2-ene with methylselenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylselanyl)non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, forming selenides.
Substitution: The selenium atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3). Reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(Methylselanyl)non-2-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing into its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Methylselanyl)non-2-ene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. It can also form covalent bonds with biological molecules, affecting their function and stability. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and antioxidant defense systems .
Comparison with Similar Compounds
1-(Methylthio)non-2-ene: Similar structure but contains sulfur instead of selenium.
1-(Methylselanyl)oct-2-ene: Similar structure but with a shorter carbon chain.
1-(Methylselanyl)dec-2-ene: Similar structure but with a longer carbon chain.
Uniqueness: 1-(Methylselanyl)non-2-ene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly valuable for research and industrial applications .
Properties
CAS No. |
79012-00-3 |
---|---|
Molecular Formula |
C10H20Se |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-methylselanylnon-2-ene |
InChI |
InChI=1S/C10H20Se/c1-3-4-5-6-7-8-9-10-11-2/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
JGZCXWUPSVFAMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.